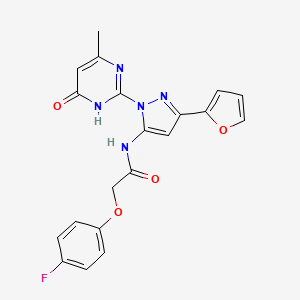
3-(1-(3-(3-氟-4-甲基苯基)丙酰)哌啶-4-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic properties as demonstrated in studies with db/db mouse models and Zucker rats . Thiazolidinediones are also recognized for their potential in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis . The presence of a 3-fluoro-4-methylphenyl group suggests potential for increased potency and specificity in biological activity.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves multicomponent reactions, as seen in the creation of thiazolidinedione–triazole hybrids using a one-pot reaction with piperidine as a catalyst . Similarly, the synthesis of 5-arylidenethiazolidinones has been reported using piperidine in a three-component reaction, yielding high-purity compounds in a single step . These methods suggest that the synthesis of the compound could also be achieved through a similar multicomponent reaction involving piperidine, potentially with the addition of a fluorinated aryl group to introduce the 3-fluoro-4-methylphenyl moiety.
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives is crucial for their biological activity. The presence of substituents on the thiazolidinedione core can significantly affect the compound's potency and selectivity . The 3-fluoro-4-methylphenyl group in the compound of interest is likely to influence its binding affinity to biological targets, as halogen substitution has been associated with increased potency . Additionally, the spatial structure of similar compounds has been elucidated using NMR data, which could be applied to determine the stereochemistry of the compound .
Chemical Reactions Analysis
Thiazolidinedione derivatives can undergo various chemical reactions, including alkylation and cyclocondensation, to yield a range of biologically active compounds . The fluorine atom in the compound could enhance its reactivity, allowing for selective modifications that could further optimize its biological activity. The reactivity of the piperidine moiety could also be exploited in reactions to introduce additional functional groups or to form spiro compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorinated aryl group could affect these properties, potentially improving the compound's pharmacokinetic profile . The use of green media like PEG-400 in the synthesis of thiazolidinedione derivatives suggests that the compound could also be synthesized in an environmentally friendly manner .
科学研究应用
抗菌活性
噻唑烷-2,4-二酮及其衍生物表现出显著的抗菌特性。例如,由噻唑烷-2,4-二酮合成的化合物对革兰氏阳性菌表现出良好的活性,对黑曲霉和黄曲霉表现出优异的抗真菌活性,某些衍生物与市售抗真菌剂相比,抑制率超过 60% (Prakash 等,2011)。这表明在开发新的抗菌剂方面具有潜在的应用前景。
抗癌活性
已证明向噻唑烷-2,4-二酮骨架中引入某些取代基具有抗癌活性。含有噻唑烷-2,4-二酮部分的 N-取代吲哚衍生物针对 MCF-7 人乳腺癌细胞系进行了活性评估,表明这些结构在设计新型抗癌剂中至关重要 (Kumar & Sharma,2022)。
抗真菌和抗菌剂
新的吡唑基-2, 4-噻唑烷二酮已被合成并测试了它们的抗菌和抗真菌特性,显示出显着的抗真菌活性和对革兰氏阳性菌的有效性。这突出了它们作为开发新的抗菌药物的先导的潜力 (Aneja 等,2011)。
降血糖活性
噻唑烷-2,4-二酮以其在 2 型糖尿病治疗中的作用而闻名,作为过氧化物酶体增殖物激活受体 (PPAR) 伽马激动剂。它们已被证明可以降低血糖水平,表明它们在控制糖尿病和相关代谢紊乱方面很有用 (Kim 等,2004)。
药物溶解度和递送
对包括噻唑烷衍生物在内的新型抗真菌化合物溶解度和分配过程的研究提供了对它们的药代动力学特性和作为候选药物的潜力的见解。对溶解度热力学和在生物相关溶剂中的分配的研究有助于理解这些化合物的药物递送机制 (Volkova 等,2020)。
属性
IUPAC Name |
3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-12-2-3-13(10-15(12)19)4-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2-3,10,14H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBEYWWWBMSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)

![Benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2564759.png)

![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)

![N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2564764.png)
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)
![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)

